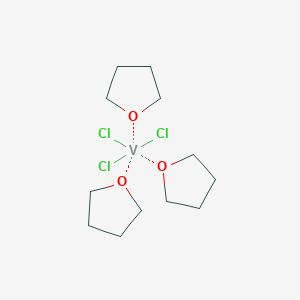

oxolane;trichlorovanadium

Description

Significance of Vanadium(III) in Inorganic and Organometallic Synthesis

Vanadium is a transition metal that can exist in multiple oxidation states, from +2 to +5. libretexts.org This rich redox chemistry makes its compounds valuable in various chemical transformations. nih.gov Vanadium(III) compounds, in particular, are significant precursors and catalysts in both inorganic and organometallic synthesis. nih.govwikipedia.org The V(III) state is a d² metal center, and its complexes are often paramagnetic. wayne.edu

The significance of Vanadium(III) lies in its ability to participate in a variety of reactions, including:

Catalysis: Vanadium(III) complexes have been shown to catalyze polymerization reactions, such as the polymerization of ethylene (B1197577). nih.gov

Reductive Coupling Reactions: VCl₃ can catalyze the pinacol (B44631) coupling of aldehydes. wikipedia.org

Precursor to other Vanadium Complexes: Vanadium(III) chloride is a common starting material for the synthesis of other vanadium(III) complexes with various ligands. wikipedia.org For instance, it reacts with acetonitrile (B52724) to form VCl₃(MeCN)₃ and with potassium cyanide to yield [V(CN)₇]⁴⁻. wikipedia.org

The use of vanadium is also advantageous due to its abundance and relatively low toxicity compared to other metals. nih.gov

Role of Tetrahydrofuran (B95107) as a Labile Ligand in Vanadium(III) Precursor Chemistry

Tetrahydrofuran (THF), a cyclic ether, is a common solvent and ligand in coordination chemistry. In Trichlorotris(tetrahydrofuran)vanadium(III), the THF molecules act as ligands, donating electrons from the oxygen atom to the vanadium center. A key characteristic of the THF ligand in many transition metal complexes is its lability. scispace.comwikipedia.org This means that the THF ligands are weakly bound and can be readily displaced by other, stronger donor ligands. wikipedia.org

This lability is crucial for the role of VCl₃(THF)₃ as a precursor. The easy substitution of THF allows for the synthesis of a diverse array of vanadium(III) complexes with different electronic and steric properties. wayne.edu For example, treatment of VCl₃(THF)₃ with potassium pyrazolato salts leads to the formation of new vanadium(III) pyrazolato complexes. wayne.edu The weakly coordinating nature of THF makes the metal center more accessible to incoming reactants, facilitating a range of chemical transformations. wikipedia.org This property is not unique to vanadium complexes; other transition metal-THF adducts, such as W(CO)₅(THF), also serve as important precursors in organometallic chemistry due to the lability of the THF ligand. wikipedia.org

The synthesis of Trichlorotris(tetrahydrofuran)vanadium(III) itself is a straightforward process, typically involving the refluxing of vanadium(III) chloride in anhydrous tetrahydrofuran. umich.edu This preparation yields the pink crystalline solid of the VCl₃(THF)₃ complex. umich.edu

Properties

IUPAC Name |

oxolane;trichlorovanadium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRUFBWWHJODKK-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl3O3V | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trichlorotris Tetrahydrofuran Vanadium Iii and Its Analogues

Direct Synthesis of VCl₃(THF)₃ from Vanadium Trichloride (B1173362) Precursors

The most common and direct method for the preparation of trichlorotris(tetrahydrofuran)vanadium(III) involves the reaction of anhydrous vanadium trichloride (VCl₃) with tetrahydrofuran (B95107). wikipedia.orgbohrium.com Vanadium trichloride, a purple, hygroscopic solid, is typically suspended in anhydrous THF. The reaction proceeds as the THF molecules coordinate to the vanadium center, displacing the bridging chloride ligands present in the polymeric structure of solid VCl₃ to form the monomeric VCl₃(THF)₃ adduct.

The synthesis is generally carried out at room temperature with stirring to facilitate the dissolution and coordination process. Although a 1:3 molar ratio of VCl₃ to THF is stoichiometrically required, THF is often used in large excess as it also serves as the reaction solvent, driving the reaction towards completion. The resulting complex, VCl₃(THF)₃, is a red/pink crystalline solid. wikipedia.org

A critical aspect of this synthesis is the strict exclusion of air and moisture. The vanadium(III) center is susceptible to oxidation to higher oxidation states, such as vanadium(IV) or vanadium(V). Therefore, the reaction must be conducted under an inert atmosphere, for instance, using argon or nitrogen gas and employing standard Schlenk line or glovebox techniques.

| Precursor | Reagent | Solvent | Reaction Conditions | Product |

| Vanadium Trichloride (VCl₃) | Tetrahydrofuran (THF) | Tetrahydrofuran (THF) | Room temperature, inert atmosphere | Trichlorotris(tetrahydrofuran)vanadium(III) (VCl₃(THF)₃) |

Synthesis of Novel Vanadium(III) Complexes via Ligand Exchange Reactions of VCl₃(THF)₃

The VCl₃(THF)₃ complex is an excellent starting material for the synthesis of other vanadium(III) compounds due to the lability of its THF ligands. These can be easily substituted by a variety of other ligands, including those with oxygen, nitrogen, and carbon donor atoms, leading to the formation of a diverse range of vanadium(III) complexes.

Formation of Vanadium(III) Phenolate (B1203915) Complexes

Vanadium(III) phenolate complexes can be synthesized by reacting VCl₃(THF)₃ with the sodium salts of phenols. tubitak.gov.tr For instance, the reaction of VCl₃(THF)₃ with sodium 2-phenylphenoxide or sodium 4-phenylphenoxide in THF under a nitrogen atmosphere yields complexes of the general formula [VCl₃₋ₙ(OAr)ₙ(THF)₂], where 'n' can be 1, 2, or 3. tubitak.gov.tr The reaction involves stirring the reactants for several hours at room temperature, which results in the precipitation of sodium chloride. The desired vanadium(III) phenolate complexes are then isolated from the filtrate. tubitak.gov.tr These reactions provide a pathway to dinuclear phenoxy-bridged octahedral vanadium(III) complexes. tubitak.gov.tr

| Vanadium Precursor | Ligand Precursor | Stoichiometry (V:Ligand) | Product |

| VCl₃(THF)₃ | Sodium 2-phenylphenoxide | 1:1 | [VCl₂(OC₆H₄-C₆H₅-2)(THF)₂] |

| VCl₃(THF)₃ | Sodium 4-phenylphenoxide | 1:2 | [VCl(OC₆H₄-C₆H₅-4)₂(THF)₂] |

| VCl₃(THF)₃ | 2,2'-thiobis{4-(1,1,3,3-tetramethylbutyl)phenol} | 1:1 | [V₂(μ-tbop-κ³-O,S,O)₂Cl₂(CH₃CN)₂] |

Preparation of Vanadium(III) Salicylaldiminato Complexes

Tridentate salicylaldiminato ligands can be introduced to the vanadium(III) center via ligand exchange with VCl₃(THF)₃. The reaction of VCl₃(THF)₃ with the pre-formed Schiff base ligands in THF leads to the formation of complexes with the general formula [OC₆H₄CHNL]VCl₂(THF). researchgate.net These reactions are typically carried out by stirring the vanadium precursor with the respective salicylaldiminato ligand at room temperature, yielding the desired vanadium(III) complexes. researchgate.net

Derivatization to Vanadium(III) Iminopyrrolyl Complexes

Vanadium(III) complexes featuring iminopyrrolyl ligands have been successfully synthesized using VCl₃(THF)₃ as the starting material. rsc.org The reaction of VCl₃(THF)₃ with one or two equivalents of the deprotonated iminopyrrolyl ligand in THF affords bis(imino)pyrrolyl vanadium(III) complexes, [2,5-C₄H₂N(CH=NR)₂]VCl₂(THF)₂, or bis(iminopyrrolyl) vanadium(III) complexes, [C₄H₃N(CH=N-2,6-ⁱPrC₆H₃)]₂VCl(THF), respectively. rsc.org These syntheses are performed in good yields and the resulting complexes have been characterized by various spectroscopic techniques and, in some cases, by X-ray crystallography. rsc.org

| Vanadium Precursor | Ligand Stoichiometry | Resulting Complex Type | Example Product |

| VCl₃(THF)₃ | 1.0 equivalent | Bis(imino)pyrrolyl vanadium(III) | [2,5-C₄H₂N(CH=N-2,6-Me₂C₆H₃)₂]VCl₂(THF)₂ |

| VCl₃(THF)₃ | 2.0 equivalents | Bis(iminopyrrolyl) vanadium(III) | [C₄H₃N(CH=N-2,6-ⁱPrC₆H₃)]₂VCl(THF) |

Synthesis of Vanadium(III) α-Diimine Adducts

While specific examples for the synthesis of vanadium(III) α-diimine adducts directly from VCl₃(THF)₃ are less explicitly detailed in the provided context, the general reactivity of VCl₃(THF)₃ towards N-donor ligands suggests a viable synthetic route. The displacement of THF by α-diimine ligands would be expected to proceed readily, analogous to the formation of other nitrogen-ligated vanadium(III) complexes.

Generation of Vanadium(III) N-Heterocyclic Carbene Complexes

VCl₃(THF)₃ serves as a convenient entry point for the synthesis of vanadium(III) complexes stabilized by N-heterocyclic carbenes (NHCs). rsc.orgresearchgate.net The reaction of VCl₃(THF)₃ with one or two equivalents of an NHC ligand in a suitable solvent like n-hexane leads to the formation of mono- or bis-carbene vanadium(III) complexes. rsc.orgresearchgate.net Examples of such complexes include [VCl₃(NHC)] and [VCl₃(NHC)₂]. rsc.org The lability of the THF ligands facilitates their displacement by the strongly donating NHC ligands, providing access to a range of paramagnetic vanadium(III)-NHC complexes. rsc.orgresearchgate.net

Synthesis with Dianionic Diamidoamine-Donor Ligands

The reaction of trichlorotris(tetrahydrofuran)vanadium(III), VCl₃(THF)₃, with lithiated dianionic diamidoamine ligands presents a versatile method for the synthesis of vanadium(III) complexes. These reactions typically involve the salt metathesis of VCl₃(THF)₃ with the trilithiated form of a triamidoamine ligand, Li₃Lᴿ, where 'R' denotes various organic substituents on the amine nitrogen atoms. The nature of the substituent plays a crucial role in determining the final product, particularly in the context of dinitrogen activation.

In a notable study, a series of triamidoamine ligands with increasing steric bulk at the terminal nitrogen atoms were employed to investigate their influence on the coordination chemistry of vanadium(III). The ligands used were tris(2-isopropylaminoethyl)amine (H₃Lⁱᴾʳ), tris(2-(3-pentylamino)ethyl)amine (H₃Lᴾᵉⁿ), and tris(2-dicyclohexylmethylaminoethyl)amine (H₃Lᶜʸ²). The synthetic procedure involves the deprotonation of these ligands to form the corresponding trilithiated species, which are then reacted with VCl₃(THF)₃ under a dinitrogen atmosphere at room temperature. nih.gov

For ligands with less steric hindrance, such as those with isopropyl (iPr) and 3-pentyl (Pen) substituents, the reaction yields dinuclear dinitrogen-bridged vanadium complexes, [{V(Lᴿ)}₂(µ-N₂)]. nih.gov However, when the significantly bulkier dicyclohexylmethyl (Cy₂) substituted ligand is used, a mononuclear vanadium(III) complex, [V(Lᶜʸ²)], is formed instead of a dinitrogen complex. nih.gov This highlights the profound impact of steric effects on the ability of the vanadium center to coordinate dinitrogen.

The general synthetic scheme can be represented as follows:

2 VCl₃(THF)₃ + 2 Li₃Lᴿ + N₂ → [{V(Lᴿ)}₂(µ-N₂)] + 6 LiCl + 6 THF (for R = iPr, Pen)

VCl₃(THF)₃ + Li₃Lᶜʸ² → [V(Lᶜʸ²)] + 3 LiCl + 3 THF (for R = Cy₂)

The resulting complexes have been characterized using various spectroscopic methods and single-crystal X-ray diffraction, which confirmed their molecular structures. nih.gov

Table 1: Vanadium(III) Complexes Synthesized with Dianionic Diamidoamine Ligands

| Ligand Precursor (H₃Lᴿ) | Lithiated Ligand | Vanadium(III) Precursor | Product | Product Type | Ref |

|---|---|---|---|---|---|

| tris(2-isopropylaminoethyl)amine (H₃Lⁱᴾʳ) | Li₃Lⁱᴾʳ | VCl₃(THF)₃ | [{V(Lⁱᴾʳ)}₂(µ-N₂)] | Dinuclear dinitrogen complex | nih.gov |

| tris(2-(3-pentylamino)ethyl)amine (H₃Lᴾᵉⁿ) | Li₃Lᴾᵉⁿ | VCl₃(THF)₃ | [{V(Lᴾᵉⁿ)}₂(µ-N₂)] | Dinuclear dinitrogen complex | nih.gov |

| tris(2-dicyclohexylmethylaminoethyl)amine (H₃Lᶜʸ²) | Li₃Lᶜʸ² | VCl₃(THF)₃ | [V(Lᶜʸ²)] | Mononuclear complex | nih.gov |

Formation of Trinuclear Vanadium(III) Carboxylate Clusters

Trinuclear vanadium(III) carboxylate clusters are another important class of compounds that can be synthesized from vanadium(III) precursors. These clusters typically feature a [V₃(µ₃-O)]⁷⁺ core, where three vanadium(III) ions are bridged by a central oxo ligand. The vanadium centers are further bridged by six carboxylate ligands, and the coordination sphere of each vanadium is usually completed by a terminal ligand, such as water or pyridine. ufl.edu

A common synthetic approach involves the reaction of an aqueous acidic solution of vanadium(III) with a carboxylate salt. The addition of one to two equivalents of carboxylates like acetate, propionate (B1217596), chloroacetate, or bromoacetate (B1195939) to an aqueous solution of vanadium(III) leads to the formation of such trinuclear species. researchgate.netnih.gov For instance, the reaction with bromoacetate and propionate has been shown to yield crystalline products of the general formula [V₃(µ₃-O)(µ-OOCR)₆(OH₂)₃]⁺. nih.gov

The general structure of these trinuclear clusters consists of a central oxygen atom bonded to three vanadium atoms, which form a nearly equilateral triangle. Each edge of this triangle is bridged by two carboxylate ligands. The coordination geometry around each vanadium(III) ion is typically octahedral.

X-ray diffraction studies have been instrumental in confirming the structures of several of these trinuclear clusters. nih.gov Furthermore, techniques such as electrospray mass spectrometry and ¹H NMR spectroscopy have provided evidence that these cluster cores remain intact in solution. nih.govnih.gov

Table 2: Examples of Trinuclear Vanadium(III) Carboxylate Clusters

| Vanadium(III) Source | Carboxylate Ligand | Cluster Formula | Key Structural Feature | Ref |

|---|---|---|---|---|

| Aqueous V(III) | Bromoacetate | [V₃(µ₃-O)(µ-OOCCH₂Br)₆(OH₂)₃]⁺ | [V₃(µ₃-O)]⁷⁺ core | nih.gov |

| Aqueous V(III) | Propionate | [V₃(µ₃-O)(µ-OOCCH₂CH₃)₆(OH₂)₃]⁺ | [V₃(µ₃-O)]⁷⁺ core | nih.gov |

| Aqueous V(III) | Acetate | [V₃(µ₃-O)(µ-OOCCH₃)₆(OH₂)₃]⁺ | [V₃(µ₃-O)]⁷⁺ core | nih.govnih.gov |

| Aqueous V(III) | Chloroacetate | [V₃(µ₃-O)(µ-OOCCH₂Cl)₆(OH₂)₃]⁺ | [V₃(µ₃-O)]⁷⁺ core | nih.gov |

| VCl₃(THF)₃ derivative | Benzoate | V₃O(O₂CPh)₆(THF)₃ | [V₃(µ₃-O)]⁷⁺ core | ufl.edu |

The formation of these trinuclear clusters is not limited to aqueous media. There are examples of their synthesis in non-aqueous solvents, starting from precursors like VCl₃(THF)₃. For example, trinuclear vanadium(III) carboxylates of the type V₃O(O₂CR)₆(L)₃ (where L can be THF or pyridine) have been reported. ufl.edu

Advanced Spectroscopic and Structural Characterization of Vanadium Iii Oxolane Adducts

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental tool for confirming the coordination of the oxolane (tetrahydrofuran, THF) ligands to the vanadium(III) center. The vibrational spectrum of VCl3(THF)3 provides direct evidence of ligand binding through the observation of shifts in the characteristic vibrational frequencies of the THF molecule upon coordination.

In free THF, the C-O-C asymmetric stretching vibration is a strong band typically observed around 1070 cm⁻¹. When THF coordinates to a metal center like vanadium(III), this band shifts to a lower frequency. This shift is indicative of the weakening of the C-O bond, which results from the donation of electron density from the oxygen atom to the metal center. Studies on various THF adducts of metal halides consistently show this downward shift.

Furthermore, new vibrational modes corresponding to the Vanadium-Oxygen (V-O) and Vanadium-Chlorine (V-Cl) stretching frequencies appear in the far-infrared region of the spectrum. These bands provide direct information about the coordination environment of the vanadium core. For instance, V-Cl stretching vibrations in octahedral vanadium(III) complexes are typically found in the 200–450 cm⁻¹ range. The number and position of these bands can offer insights into the geometry of the complex. For a mer-isomer like VCl3(THF)3, which has C2v symmetry, group theory predicts a specific number of IR-active V-Cl and V-O stretching modes, distinguishing it from the facial (fac) isomer which would belong to the C3v point group.

Table 1: Typical FTIR Vibrational Frequencies for VCl3(THF)3 and Related Species

| Vibrational Mode | Free THF (cm⁻¹) | Coordinated THF in VCl3(THF)3 (cm⁻¹) | Assignment |

|---|---|---|---|

| C-O-C Stretch | ~1070 | Lower frequency (e.g., 1010-1040) | Confirms THF coordination |

| V-Cl Stretch | N/A | ~200-450 | Metal-ligand bond vibration |

Note: Specific values for VCl3(THF)3 can vary slightly based on the sample preparation and measurement conditions.

Electronic Absorption Spectroscopy and Related Techniques

The electronic structure of the d² vanadium(III) ion in a pseudo-octahedral environment gives rise to characteristic d-d electronic transitions that can be probed by Ultraviolet-Visible (UV-Vis) spectroscopy. For a V³⁺ ion in an octahedral field, the ³T₁g ground state leads to three expected spin-allowed transitions to the ³T₂g, ³T₁g(P), and ³A₂g excited states.

The UV-Vis spectrum of VCl3(THF)3 in solution typically displays two broad absorption bands in the visible region. These bands are assigned to the first two spin-allowed d-d transitions:

³T₂g ← ³T₁g : This is the lowest energy transition.

³T₁g(P) ← ³T₁g : This transition occurs at higher energy.

The third spin-allowed transition, ³A₂g ← ³T₁g, is often obscured by more intense charge-transfer bands that rise in the near-UV region of the spectrum. The energies of these transitions are sensitive to the ligand field strength. In VCl3(THF)3, the ligand field is a mix of three chloride and three THF ligands, leading to a distorted octahedral geometry which causes splitting of the degenerate T states and results in the broad nature of the observed absorption bands. tubitak.gov.tr

Table 2: Representative UV-Vis Absorption Maxima (λmax) for V(III) Complexes

| Transition | Typical Wavelength Range (nm) |

|---|---|

| ³T₂g ← ³T₁g | 550 - 750 |

Note: Data derived from studies on various V(III) complexes with similar coordination environments. tubitak.gov.tr

Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique used to study the electronic structure of paramagnetic species like V(III) complexes. acs.orgnih.gov It measures the differential absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. MCD spectra provide detailed information that can be difficult to obtain from UV-Vis spectroscopy alone, particularly for resolving overlapping transitions and assigning excited states. rsc.org

For a paramagnetic S=1 system such as VCl3(THF)3, the MCD spectrum is expected to be dominated by temperature-dependent C-terms and temperature-independent B-terms. The C-terms are particularly informative as their sign and magnitude are directly related to the g-factors of the ground and excited states. By analyzing the MCD spectrum at various temperatures and magnetic fields, it is possible to:

Confirm the assignment of d-d transitions observed in the UV-Vis spectrum. rsc.org

Probe the splitting of electronic states due to spin-orbit coupling and low-symmetry components of the ligand field.

Gain insight into the magnetic properties and electronic ground state of the complex. acs.org

While specific MCD studies on VCl3(THF)3 are not widely reported, the technique has been successfully applied to other V(III) and V(IV) systems to elucidate their ground and ligand-field excited electronic states. acs.org Such an analysis for VCl3(THF)3 would be invaluable for definitively characterizing its electronic structure.

Resonance Spectroscopies

Due to the paramagnetic V(III) center, the Nuclear Magnetic Resonance (NMR) spectra of VCl3(THF)3 exhibit features markedly different from those of diamagnetic compounds. The two unpaired electrons of the d² ion cause significant changes in the chemical shifts and relaxation rates of nearby nuclei. du.ac.in

The ¹H NMR spectrum of VCl3(THF)3 is characterized by:

Large Paramagnetic Shifts : The resonances of the protons on the coordinated THF ligands are shifted far outside the typical 0-10 ppm range for diamagnetic organic molecules. These shifts, which can be tens or even hundreds of ppm upfield or downfield, result from both contact (through-bond) and pseudocontact (through-space) interactions with the unpaired electron spin density. du.ac.in

Significant Line Broadening : The unpaired electrons provide a very efficient mechanism for nuclear spin relaxation, leading to a dramatic broadening of the NMR signals. du.ac.in Consequently, the fine structure due to spin-spin coupling between protons is typically not resolved.

Although the resolution is low, ¹H NMR spectroscopy is still a useful tool. The presence of broad, shifted signals confirms the coordination of the THF ligands and the paramagnetic nature of the complex. wayne.edu In solution studies, the observation of distinct sets of signals for coordinated and free THF can provide information on ligand exchange dynamics. However, the interpretation can be complex, and often the resonances for protons closest to the paramagnetic center are broadened to the point of being undetectable. du.ac.in

Table 3: Summary of Spectroscopic Characterization Techniques for VCl3(THF)3

| Technique | Information Obtained | Key Features |

|---|---|---|

| FTIR | Confirmation of ligand coordination, molecular geometry insights | Shift in C-O-C stretch of THF; appearance of V-O and V-Cl bands |

| UV-Vis | d-d electronic transitions, ligand field effects | Broad absorption bands corresponding to spin-allowed transitions |

| MCD | Detailed electronic structure, assignment of transitions | Temperature-dependent C-terms for paramagnetic V(III) center |

| ¹H NMR | Confirmation of paramagnetism and ligand coordination | Broad, strongly shifted proton resonances for coordinated THF |

Electron Paramagnetic Resonance (EPR) Spectroscopy, including High-Field EPR (HFEPR)

The vanadium(III) ion possesses a 3d² electron configuration, resulting in a ground state with a total electron spin of S=1. Such integer spin systems, known as non-Kramers ions, are often challenging to study using conventional X-band (~9.5 GHz) EPR spectroscopy. This is because the zero-field splitting (ZFS) of the spin sublevels (mₛ = -1, 0, +1) is typically much larger than the energy of the microwave quantum, leading to broad, weak, or unobservable signals.

High-Field EPR (HFEPR) spectroscopy, which utilizes much higher microwave frequencies (e.g., >95 GHz) and correspondingly stronger magnetic fields, overcomes this limitation. berkeley.edu For VCl₃(THF)₃, HFEPR studies on polycrystalline samples at low temperatures (4.5 K) have been instrumental in probing its electronic structure. berkeley.edu These experiments successfully detected a single, broad zero-field transition at an energy of 15.8 cm⁻¹ (equivalent to 474 GHz). berkeley.edu

This transition corresponds to the energy gap between the spin sublevels in the absence of an external magnetic field. While this single transition was insufficient to precisely determine the complete set of spin Hamiltonian parameters, it allowed for an estimation of the axial (D) and rhombic (E) ZFS parameters. Analysis of complementary spectroscopic data suggested a negative D value, with an estimated magnitude of D ≈ 10 cm⁻¹ and a rhombicity ratio of |E/D| ≈ 0.18. berkeley.edu The negative sign of D indicates an "easy-axis" type of magnetic anisotropy.

| Compound | Technique | D (cm⁻¹) | E (cm⁻¹) or |E/D| | g-values | Reference |

|---|---|---|---|---|---|

| VCl₃(THF)₃ | HFEPR / VTVH-MCD | ≈ -10 | ≈ 0.18 (|E/D|) | Not determined | berkeley.edu |

| VBr₃(THF)₃ | HFEPR | -16.162 | -3.694 | gₓ=1.86, gᵧ=1.90, g₂=1.710 | berkeley.edu |

| V(acac)₃ | HFEPR | +7.470 | +1.916 | gₓ=1.833, gᵧ=1.72, g₂=2.03 | berkeley.edu |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometric analysis of the specific complex oxolane;trichlorovanadium, VCl₃(THF)₃, is not extensively documented in the scientific literature. This is common for coordination compounds that may exhibit low volatility or undergo thermal decomposition prior to ionization.

However, a hypothetical fragmentation pattern under electron ionization (EI) can be proposed based on the principles of mass spectrometry and the structure of the complex. The molecular ion, [VCl₃(THF)₃]⁺˙, would be expected to be the parent peak, though its intensity may be low due to instability. The most likely fragmentation pathways would involve the sequential loss of the neutral oxolane (THF) ligands, which are bound to the vanadium center through dative bonds from the oxygen atom.

A plausible fragmentation sequence would be:

Loss of the first THF molecule: [VCl₃(THF)₃]⁺˙ → [VCl₃(THF)₂]⁺˙ + C₄H₈O

Loss of the second THF molecule: [VCl₃(THF)₂]⁺˙ → [VCl₃(THF)]⁺˙ + C₄H₈O

Loss of the third THF molecule: [VCl₃(THF)]⁺˙ → [VCl₃]⁺˙ + C₄H₈O

Further fragmentation could involve the loss of chlorine atoms, either as radicals (Cl˙) or as molecular chlorine (Cl₂), leading to ions such as [VCl₂(THF)ₙ]⁺ and [VCl(THF)ₙ]⁺. The observation of a peak corresponding to the THF cation [C₄H₈O]⁺˙ at m/z = 72 would also be anticipated.

Magnetic Susceptibility and Field-Dependent Magnetization Studies

As a d² transition metal complex, VCl₃(THF)₃ is paramagnetic due to the presence of two unpaired electrons in the 3d orbitals of the vanadium(III) ion. Magnetic susceptibility measurements are a fundamental tool for characterizing its electronic ground state.

Studies have confirmed the paramagnetic nature of this complex and related V(III) species. berkeley.eduwayne.edu The effective magnetic moment (µ_eff) for V(III) complexes is typically close to the spin-only value, which can be calculated as:

µ_so = g√[S(S+1)]

For an S=1 ion like V(III) and with g ≈ 2.0, the expected spin-only magnetic moment is approximately 2.83 Bohr magnetons (BM). Experimental measurements for various V(III) complexes containing THF and other ligands generally yield values in this range, confirming the high-spin d² configuration. wayne.edu For example, a series of (pyrazolato)vanadium(III) complexes containing THF ligands exhibited magnetic moments ranging from 2.60 to 2.82 BM. wayne.edu Another VCl₃ adduct with the ligand (–)-sparteine showed a µ_eff of 2.49 µB. academie-sciences.fr

Variable-temperature magnetic susceptibility studies performed on VCl₃(THF)₃ over a temperature range of approximately 80-300 K further corroborate its paramagnetic behavior, consistent with an S=1 ground state. berkeley.edu Field-dependent magnetization studies at low temperatures can provide additional detail on the zero-field splitting and magnetic anisotropy of the molecule.

| Compound | µ_eff (Bohr Magnetons, BM) | Temperature (K) | Reference |

|---|---|---|---|

| V(tBu₂Pz)Cl₂(THF)₂ | 2.60 – 2.82 (range for series) | Ambient | wayne.edu |

| [VCl₃((–)-sparteine)]·toluene (B28343) | 2.49 | 300 | academie-sciences.fr |

| VCl₃ (polycrystalline) | 2.96 | >100 | arxiv.org |

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been successfully applied to this compound, confirming its stoichiometry as VCl₃·3THF and revealing its molecular geometry and crystal packing. berkeley.edu

The crystal structure of VCl₃(THF)₃ reveals that the vanadium(III) center is six-coordinate, with three chloride ions and three THF molecules bound directly to the metal. The resulting geometry is a distorted octahedron. berkeley.edu The arrangement of the ligands is specifically the meridional (or mer) isomer. In this configuration, the three identical ligands (either the three chlorides or the three THF molecules) occupy three sequential vertices of the octahedron, defining a plane that passes through the central vanadium atom. This contrasts with the facial (fac) isomer, where the three identical ligands would occupy the vertices of one triangular face of the octahedron.

The distortion from a perfect octahedral geometry (Oₕ symmetry) arises from the different electronic and steric properties of the chloride and THF ligands. This leads to a lower molecular symmetry, approximated as C₂ᵥ. berkeley.edu The differences in V-Cl and V-O bond lengths and the deviation of the ligand-metal-ligand bond angles from the ideal 90° and 180° are quantitative measures of this distortion. For comparison, the hydrated vanadium(III) ion, [V(H₂O)₆]³⁺, exhibits a more regular octahedral configuration in aqueous solution and in some solid-state structures. acs.org

While VCl₃(THF)₃ adopts a six-coordinate octahedral geometry, the vanadium(III) center can also exhibit a five-coordinate trigonal bipyramidal geometry, particularly when bulkier ligands are introduced that sterically preclude the coordination of a sixth ligand.

For example, the reaction of VCl₃(THF)₃ with two equivalents of a bulky phosphine (B1218219) ligand like methyldiphenylphosphine (B73815) (PPh₂Me) yields the complex [VCl₃(PPh₂Me)₂]. rsc.org X-ray crystallography of this compound shows a trigonal bipyramidal structure where the two large phosphine ligands occupy the axial positions, and the three smaller chloride ligands reside in the equatorial plane. rsc.org Similarly, the complex [VCl₃((–)-sparteine)] also features a distorted trigonal bipyramidal coordination around the vanadium atom. academie-sciences.fr Another example, V(tBu₂Pz)Cl₂(THF)₂, which contains one pyrazolato, two chloride, and two THF ligands, also possesses an approximate trigonal-bipyramidal geometry. wayne.edu These structures demonstrate the coordinative flexibility of the V(III) ion, where the final geometry is dictated by a balance of electronic preferences and the steric demands of the surrounding ligands.

| Compound | V-L_axial (Å) | V-L_equatorial (Å) | Reference |

|---|---|---|---|

| [VCl₃(PPh₂Me)₂] | V-P: 2.53, 2.54 | V-Cl: 2.22, 2.23 | rsc.org |

| [VCl₃((–)-sparteine)] | V-N: 2.248; V-Cl: 2.341 | V-N: 2.127; V-Cl: 2.238, 2.294 | academie-sciences.fr |

The term "vanadate" most commonly refers to oxoanions of vanadium in its highest oxidation state of +5, such as the tetrahedral orthovanadate ion, [VO₄]³⁻. wikipedia.orgnih.gov Tetrahedral coordination environments for vanadate(III) anions are not commonly observed and are considered rare. The V(III) center, with its d² electronic configuration, generally favors higher coordination numbers, such as five or six, to better satisfy its electronic and steric requirements. Anionic V(III) complexes that have been structurally characterized, such as hexacyanovanadate(III), [V(CN)₆]³⁻, and nonachlorodivanadate(III), [V₂Cl₉]³⁻, feature six-coordinate vanadium centers. wikipedia.org

The formation of a simple four-coordinate tetrahedral anion like [VCl₄]⁻ is not a characteristic feature of vanadium(III) chemistry. This is in contrast to vanadium(IV), where the neutral molecule VCl₄ can adopt a tetrahedral geometry in the gas phase and in some crystal structures. iaea.orgsemanticscholar.org The propensity for V(III) to form higher-coordinate species is a key feature of its chemistry, distinguishing it from other oxidation states of vanadium and other first-row transition metals.

Table of Compound Names

| IUPAC Name | Common Name / Formula |

| This compound | Trichlorotris(tetrahydrofuran)vanadium(III); VCl₃(THF)₃ |

| tris(2,4-pentanedionato)vanadium(III) | Vanadium(III) acetylacetonate; V(acac)₃ |

| tribromotris(tetrahydrofuran)vanadium(III) | VBr₃(THF)₃ |

| dichloro(3,5-di-tert-butylpyrazolato)bis(tetrahydrofuran)vanadium(III) | V(tBu₂Pz)Cl₂(THF)₂ |

| trichloro((–)-sparteine)vanadium(III) | [VCl₃((–)-sparteine)] |

| trichlorobis(methyldiphenylphosphine)vanadium(III) | [VCl₃(PPh₂Me)₂] |

| hexaaquavanadium(III) ion | [V(H₂O)₆]³⁺ |

| orthovanadate ion | [VO₄]³⁻ |

| hexacyanovanadate(III) ion | [V(CN)₆]³⁻ |

| nonachlorodivanadate(III) ion | [V₂Cl₉]³⁻ |

| tetrachlorovanadium(IV) | Vanadium(IV) chloride; VCl₄ |

Electronic Structure and Bonding in Vanadium Iii Tetrahydrofuran Systems

Determination of Spin Hamiltonian Parameters and Zero-Field Splitting

The vanadium(III) center in VCl₃(THF)₃ is a d² ion, resulting in a high-spin state with two unpaired electrons, yielding a total electron spin S=1. Such integer spin systems are known as non-Kramers ions. The magnetic properties of these ions in the solid state are described by the spin Hamiltonian, which includes terms for the electron Zeeman interaction and the zero-field splitting (ZFS).

Zero-field splitting refers to the lifting of the degeneracy of the spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. This splitting arises from the combined effects of spin-orbit coupling and the low-symmetry ligand field environment. The ZFS is primarily described by two parameters: the axial parameter, D, and the rhombic parameter, E.

Due to the large magnitude of the ZFS in many V(III) complexes, which often exceeds the microwave energy of conventional Electron Paramagnetic Resonance (EPR) spectrometers (approx. 0.3 cm⁻¹), these compounds are frequently "EPR-silent" under standard X-band conditions. researchgate.net Consequently, advanced techniques such as High-Frequency and -Field EPR (HFEPR) are required for their study. nih.govacs.org

HFEPR studies on VCl₃(THF)₃ and the analogous VBr₃(THF)₃ have provided direct measurements of these parameters. While a complete set of parameters for VCl₃(THF)₃ was not fully determined due to the nature of its spectrum, a single zero-field transition was detected at 15.8 cm⁻¹, allowing for an estimation of the ZFS magnitude. acs.org A more detailed analysis of the bromide analogue, VBr₃(THF)₃, yielded precise values, which provide insight into the electronic structure of this class of compounds. acs.org

| Compound | Spin State (S) | Axial ZFS (D) | Rhombic ZFS (E) | g-values | Method |

|---|---|---|---|---|---|

| VCl₃(THF)₃ | 1 | ~10 cm⁻¹ (estimated) | |E/D| ≈ 0.18 (estimated) | Not fully determined | HFEPR, VTVH-MCD acs.orgberkeley.edu |

| VBr₃(THF)₃ | 1 | -16.162 cm⁻¹ | -3.694 cm⁻¹ | gₓ=1.86, gᵧ=1.90, g₂=1.71 | HFEPR acs.org |

ZFS: Zero-Field Splitting. HFEPR: High-Frequency and -Field Electron Paramagnetic Resonance. VTVH-MCD: Variable-Temperature Variable-Field Magnetic Circular Dichroism.

Application of Ligand Field Theory to d² Vanadium(III) Centers

Ligand Field Theory (LFT) is essential for describing the electronic structure of d² ions like V(III). wikipedia.org In an idealized octahedral field (Oₕ symmetry), the five degenerate d-orbitals of the free V³⁺ ion are split into two sets of different energies: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e₉). The energy separation between these levels is denoted as Δₒ (or 10Dq). byjus.com

For a d² ion, the two electrons occupy the t₂g orbitals with parallel spins (t₂g²) to achieve the ground state, in accordance with Hund's rule. The interaction between these two electrons gives rise to several electronic states (terms). For the free ion, the ground state term is ³F, and there is a higher energy triplet term, ³P. In an octahedral ligand field, these terms split as follows:

³F → ³T₁g + ³T₂g + ³A₂g

³P → ³T₁g(P)

The ground state for a d² ion in an octahedral field is the ³T₁g term. uwimona.edu.jm From this ground state, three spin-allowed electronic transitions to excited states are possible. The relative energies of these states are visualized on a Tanabe-Sugano diagram for d² complexes. libretexts.orglibretexts.org

| State | Originating Free Ion Term | Electron Configuration | Transition from Ground State |

|---|---|---|---|

| ³T₁g | ³F | t₂g² | Ground State |

| ³T₂g | ³F | t₂g¹e₉¹ | ν₁: ³T₁g → ³T₂g |

| ³T₁g(P) | ³P | t₂g¹e₉¹ | ν₂: ³T₁g → ³T₁g(P) |

| ³A₂g | ³F | e₉² | ν₃: ³T₁g → ³A₂g |

Influence of Ligand Environment on Electronic Transitions and Ground States

The specific ligands coordinated to the V(III) center determine the magnitude of the ligand field splitting (Δₒ) and influence the electronic transition energies. The spectrochemical series ranks ligands according to their ability to split the d-orbitals. wikipedia.org In VCl₃(THF)₃, the vanadium is coordinated by two different types of ligands: chloride (Cl⁻) and tetrahydrofuran (B95107) (THF).

Chloride (Cl⁻): A weak-field ligand, positioned on the low end of the spectrochemical series. It acts as both a σ-donor and a π-donor.

Tetrahydrofuran (THF): An oxygen-donor ligand that is considered a stronger field ligand than chloride but weaker than ligands like ammonia (B1221849). It functions primarily as a σ-donor. ionicviper.org

The presence of a mixed-ligand sphere and the meridional geometry lowers the complex's symmetry from ideal Oₕ to approximately C₂ᵥ. This reduction in symmetry causes the degenerate T and E terms to split into non-degenerate components (A, B₁, B₂). As a result, the electronic absorption spectrum does not show sharp, well-defined peaks but rather broad absorption bands, as each "transition" is a composite of multiple transitions between the newly split levels.

The electronic spectra of V(III) complexes typically exhibit two or three spin-allowed d-d bands in the visible or near-infrared region. For example, the aqueous [V(H₂O)₆]³⁺ ion shows two absorption bands corresponding to the ν₁ and ν₂ transitions. youtube.com

| Complex | ν₁ (cm⁻¹) (³T₁g → ³T₂g) | ν₂ (cm⁻¹) (³T₁g → ³T₁g(P)) |

|---|---|---|

| [V(H₂O)₆]³⁺ | 17,800 | 25,700 |

| VCl₆³⁻ in melt | 16,990 | - |

| V³⁺ in Al₂O₃ | 17,400 | 25,400 |

Data sourced from references uwimona.edu.jmyoutube.comelectrochem.org.

Redox Potentials and Stability of Vanadium Oxidation States in Complex Environments

Vanadium is known for its ability to exist in multiple stable oxidation states, commonly +2, +3, +4, and +5 in aqueous solutions. wikipedia.orglibretexts.org The relative stability of these states, and thus the redox potential for their interconversion, is highly dependent on the coordination environment. The ligands attached to the metal center can modulate its electron density and preferentially stabilize a particular oxidation state. science.gov

In acidic aqueous solution, the standard redox potentials for relevant vanadium couples are well-established.

| Redox Couple | Reaction | Standard Potential (E°) vs. SHE |

|---|---|---|

| V(III) / V(II) | [V(H₂O)₆]³⁺ + e⁻ ⇌ [V(H₂O)₆]²⁺ | -0.26 V |

| V(IV) / V(III) | [VO(H₂O)₅]²⁺ + 2H⁺ + e⁻ ⇌ [V(H₂O)₆]³⁺ | +0.34 V |

SHE: Standard Hydrogen Electrode. Data sourced from reference wikipedia.org.

In the VCl₃(THF)₃ complex, the V(III) oxidation state is effectively stabilized. This stabilization arises from several factors:

Charge Neutralization: The three anionic chloride ligands balance the +3 charge of the vanadium ion, resulting in a neutral complex that is soluble in many organic solvents.

Ligand Compatibility: According to Hard and Soft Acid-Base (HSAB) theory, V³⁺ is a relatively hard Lewis acid. It forms stable complexes with the hard chloride anions and the borderline/hard oxygen donor of THF.

Solvent Effects: The non-aqueous THF environment prevents the formation of the highly stable vanadyl ion (VO²⁺), which dominates V(IV) chemistry in water. This shifts the V(IV)/V(III) potential, making the oxidation of V(III) less favorable than in water. Studies of other vanadium complexes in non-aqueous solvents like THF show a significant dependence of redox potentials on the solvent and ligand system. escholarship.org

The stability of the V(III) state in VCl₃(THF)₃, combined with the lability of the THF ligands, makes it an excellent and widely used starting material for synthesizing a vast range of other vanadium(III) compounds. chemeurope.com

Reactivity and Mechanistic Pathways Involving Trichlorotris Tetrahydrofuran Vanadium Iii

Fundamental Reactivity as a Precursor in Organometallic Vanadium Chemistry

VCl₃(THF)₃ serves as a common and convenient starting material for the synthesis of a diverse range of organometallic and coordination complexes of vanadium(III). The THF ligands are readily displaced by other ligands, providing access to a wide array of derivatives. This reactivity is central to its role in organometallic chemistry.

For instance, it is employed in the synthesis of vanadium(III) pyrazolato complexes. The reaction of VCl₃(THF)₃ with one, two, or three equivalents of (3,5-di-tert-butylpyrazolato)potassium results in the stepwise substitution of chloride and THF ligands, affording crystalline solids like V(tBu₂Pz)Cl₂(THF)₂, V(tBu₂Pz)₂Cl(THF)₂, and V(tBu₂Pz)₃(THF). rsc.org Similarly, it is a precursor for creating highly reactive species such as tris(mesityl)vanadium(III), formed through reaction with the corresponding lithium salt, which can subsequently bind small molecules like CO and N₂. wikipedia.org

The complex is also a key reactant in the synthesis of more complex structures, including vanadium clusters. A notable example is its reaction with [Ge(C₅Me₅)Me₃] to produce the vanadium(III) trimer [{VCp*(μ-Cl)₂}₃], offering an efficient and nontoxic synthetic route. nih.gov Attempts have also been made to use VCl₃(THF)₃ as a precursor for Cp-amido vanadium(III) complexes, although direct synthesis via this route has proven challenging. rug.nl

Ligand Substitution and Exchange Dynamics

The primary mode of reactivity for VCl₃(THF)₃ involves the substitution of its coordinated THF molecules. These ligands are relatively weakly bound and can be replaced by a variety of other donor ligands, a process that is fundamental to its utility as a synthetic precursor. chemeurope.com The substitution can be partial or complete, depending on the stoichiometry and the nature of the incoming ligand.

Examples of ligand substitution reactions include:

Phosphine (B1218219) Ligands : Reaction with tertiary phosphines like methyldiphenylphosphine (B73815) (PPh₂Me) in toluene (B28343) leads to the formation of complexes such as [VCl₃(PPh₂Me)₂], where the THF ligands are fully displaced. chemrxiv.org

Nitrile Ligands : VCl₃(THF)₃ reacts with acetonitrile (B52724) to yield the green adduct VCl₃(MeCN)₃. wikipedia.orgchemeurope.com

Amine Ligands : Bulky amines like trimethylamine (B31210) can replace the THF ligands to form species such as VCl₃(NMe₃)₂. chemeurope.com

Cyanide Ligands : Treatment with potassium cyanide (KCN) results in the formation of the heptacyanovanadate(III) anion, [V(CN)₇]⁴⁻, showcasing the ability of V(III) to achieve high coordination numbers with compact ligands. wikipedia.orgchemeurope.com

The mechanism of these substitution reactions can vary, generally following pathways common in coordination chemistry, such as dissociative, associative, or interchange mechanisms. acs.org The lability of the V-O bonds of the THF ligands facilitates these exchanges, allowing for the synthesis of a broad spectrum of vanadium(III) compounds with tailored electronic and steric properties.

| Reactant | Product Complex | Reference |

|---|---|---|

| (3,5-di-tert-butylpyrazolato)potassium | V(tBu₂Pz)Cl₂(THF)₂ | rsc.org |

| Acetonitrile (MeCN) | VCl₃(MeCN)₃ | wikipedia.orgchemeurope.com |

| Methyldiphenylphosphine (PPh₂Me) | [VCl₃(PPh₂Me)₂] | chemrxiv.org |

| [Ge(C₅Me₅)Me₃] | [{VCp*(μ-Cl)₂}₃] | nih.gov |

Electron Transfer and Redox Processes in Vanadium(III) Systems

The vanadium(III) center in VCl₃(THF)₃ and its derivatives is readily involved in electron transfer processes, allowing access to other vanadium oxidation states, most notably vanadium(II) and vanadium(IV/V).

Vanadium(III) complexes derived from VCl₃(THF)₃ can be reduced to the corresponding vanadium(II) species using various reducing agents. This one-electron reduction is a key step in the synthesis of low-valent vanadium compounds.

Reduction by Metals : The chemical reduction of mononuclear V(III) species like [VCp*Cl₂(L)] (where L is a coordinating solvent) with magnesium is a viable route to dinuclear mixed-valence V(III)/V(II) or pure V(II) complexes. nih.gov Similarly, the reduction of VCl₃(THF)₃ with zinc powder is known to produce a dinuclear V(II) complex, identified as [V₂(μ-Cl)₃(THF)₆]₂[Zn₂Cl₆]. ed.ac.uk

Reduction by Ligands : In some cases, the ligand itself can induce reduction. For example, the reaction of V(BH₄)₃(PMe₃)₂, which is synthesized from VCl₃(THF)₃, with excess phosphine ligands can lead to reduction, yielding V(II) tetrahydroborate complexes.

These V(II) species are themselves potent reducing agents and valuable synthons in organometallic chemistry. nih.gov

While vanadium is well-known for forming stable oxo-complexes in its higher oxidation states (V⁴⁺ and V⁵⁺), the isolation of terminal mononuclear vanadium(III) oxo species has been challenging. dormer.com However, their existence and reactivity are significant. A stable terminal vanadium(III) oxo complex, [VIII(O)(PY5Me₂)]⁺, has been synthesized via the one-electron reduction of the corresponding V(IV) oxo species. dormer.comacs.org

This V(III) oxo complex demonstrates distinct reactivity. It is unreactive toward hydrogen-atom transfer but reacts readily with protons to form a putative vanadium(III) hydroxo complex, [VIII(OH)]²⁺. dormer.comacs.org Another route to oxo-bridged species involves the controlled hydrolysis of V(III) complexes derived from VCl₃(THF)₃. For instance, the hydrolysis of V(BH₄)₃(PMe₃)₂ yields a divanadium(III) complex with a bridging oxygen atom, [V(BH₄)₂(PMe₃)₂]₂O.

The reaction of V(III) complexes with molecular oxygen can also lead to oxo species. A diamine bis(phenolate) vanadium(III) complex, synthesized from VCl₃(THF)₃, reacts with O₂ to form a V(V) oxido complex, proceeding through a detectable peroxido intermediate. rsc.org

Radical Reaction Mechanisms Facilitated by VCl₃(THF)₃

Vanadium(III) complexes, including those derived from VCl₃(THF)₃, can facilitate or participate in radical reactions, most notably in the field of polymer chemistry. The d² electronic configuration of V(III) allows it to engage in single-electron transfer processes that can initiate or mediate radical chain reactions.

Vanadium(III) chloride is used as a catalyst in the polymerization of olefins. acs.org More specifically, vanadium(III) complexes with bis(imino)pyridine ligands have been investigated for the controlled radical polymerization of vinyl acetate. nih.govdormer.comislandscholar.ca The proposed mechanism often involves an initial halogen transfer from the V(III) complex to a radical initiator, generating an active V(II) species. dormer.comislandscholar.ca This V(II) catalyst can then act as a persistent radical, reversibly trapping the propagating polymer chains through an organometallic mediated radical polymerization (OMRP) process, which allows for control over the polymer's molecular weight and structure. dormer.comislandscholar.carsc.org

Furthermore, V(III) complexes synthesized from VCl₃(THF)₃ have been shown to react with the stable nitroxyl (B88944) radical TEMPO, resulting in the formation of oxido V(V) complexes, demonstrating a direct reaction with a radical species. rsc.org

| Catalyst Precursor | Proposed Active Species | Polymerization Type | Mechanism Step | Reference |

|---|---|---|---|---|

| [BIMPY]VCl₃ | [BIMPY]VCl₂ | OMRP | Irreversible halogen transfer from V(III) to initiator radical | dormer.comislandscholar.ca |

| [BIMPY]VCl₃ | [BIMPY]VCl₂ | OMRP | Reversible trapping of propagating radical by V(II) | dormer.comislandscholar.carsc.org |

The role of transition metal complexes in atom transfer radical addition (ATRA) and polymerization (ATRP) using chlorinated reagents like carbon tetrachloride (CCl₄) is well-established for metals such as ruthenium and iron. researchgate.net These processes involve the catalytic generation of radicals, such as the trichloromethyl radical (Cl₃C•), through a reversible single-electron transfer with the metal complex. However, based on the available scientific literature, the specific role of trichlorotris(tetrahydrofuran)vanadium(III) in facilitating the generation or reaction of the Cl₃C• radical is not extensively documented. While vanadium(III) complexes are active in other radical polymerization mechanisms, their direct application in ATRA or ATRP involving CCl₄ to produce the Cl₃C• radical remains an area requiring further investigation.

Dinitrogen Reduction Chemistry Mediated by Vanadium(III) Complexes

Research has demonstrated that newly designed vanadium complexes, often synthesized from VCl₃(THF)₃, can effectively catalyze the direct conversion of dinitrogen into ammonia (B1221849) and hydrazine (B178648) (N₂H₄) under mild conditions. dntb.gov.ua These findings represent a significant breakthrough, establishing the viability of vanadium-catalyzed dinitrogen reduction where previous systems were scarce. nih.govacs.org

The reactivity of these complexes is centered on their ability to bind and activate the typically inert N≡N triple bond. The process involves the formation of dinitrogen-bridged divanadium complexes, where an N₂ molecule links two vanadium centers. nih.govnih.gov For instance, the reaction of VCl₃(THF)₃ with lithiated triamidoamine ligands under a nitrogen atmosphere yields such dinuclear structures. nih.gov

A critical aspect of the mechanistic pathway involves the stepwise reduction and protonation of the coordinated dinitrogen ligand. Studies have successfully isolated and structurally characterized key intermediates, providing direct insight into the reaction mechanism. A notable achievement is the characterization of a neutral metal hydrazido(2-) species, formulated as [V]=NNH₂, which forms upon low-temperature protonation and reduction of a dinitrogen-bridged divanadium complex. nih.govacs.org This hydrazido intermediate has been shown to be competent in converting ¹⁵N₂ to ¹⁵NH₃, confirming its role as a plausible intermediate in the catalytic cycle. nih.govacs.org

Both experimental and theoretical studies, including Density Functional Theory (DFT) calculations, suggest that the catalytic cycle may proceed through a distal pathway to release ammonia. acs.org This involves the sequential protonation and reduction of the nitrogen atom further from the metal center. Furthermore, the final steps of a proposed catalytic cycle have been modeled, showing that the protonation of a vanadium amide complex ([V]–NH₂) can release ammonia and regenerate a vanadium complex that, upon reduction under N₂, re-forms the initial dinitrogen complex. nih.govacs.org These findings provide unprecedented insights into the mechanism of N₂ reduction, drawing parallels to the function of the iron-vanadium cofactor (FeVco) in vanadium nitrogenase. nih.govnih.govacs.org

The following table summarizes key findings from studies on dinitrogen reduction using vanadium(III) complexes derived from VCl₃(THF)₃.

| Precursor Complex | Ligand System | Reductant / Proton Source | Key Intermediate(s) | Products | Yield (Equivalents) |

| VCl₃(THF)₃ | POCOP Pincer & Aryloxy | KC₈ / [Lu(OTf)₂] | [V]=NNH₂ | NH₃, N₂H₄ | Up to 14 (NH₃), 2 (N₂H₄) |

| VCl₃(THF)₃ | Triamidoamine | Li₃Lᴿ (R = iPr, Pen) | [{V(Lᴿ)}₂(μ-N₂)] | (Intermediate) | Not Applicable |

| VCl₃(THF)₃ | Pyrrole-based PNP Pincer & Aryloxy | CoCp₂ / [Lu(OTf)₂] | Not specified | NH₃, N₂H₄ | Not specified |

The bond characteristics of the coordinated dinitrogen and the resulting intermediates are crucial for understanding the activation process. In dinitrogen-bridged divanadium complexes, structural analysis reveals key bond lengths that indicate the degree of N₂ activation.

| Complex | V–N (Å) | N–N (Å) | Reference |

| [{V(Lⁱᴾʳ)}₂(μ-N₂)] | 1.7655(18) | 1.219(4) | nih.gov |

| [{V(Lᴾᵉⁿ)}₂(μ-N₂)] | 1.7935(14) | 1.226(3) | nih.gov |

This body of research underscores the significant potential of vanadium(III) complexes in mediating the challenging transformation of dinitrogen to ammonia under mild conditions, paving the way for the development of more efficient and sustainable nitrogen fixation processes.

Catalytic Applications of Vanadium Iii Oxolane Containing Complexes

Olefin (Co)polymerization Catalysis

Vanadium-based catalysts have been a subject of interest since the 1950s for olefin polymerization. mdpi.com Homogeneous systems based on VCl₃(THF)₃ and its derivatives are particularly noteworthy for their ability to produce polymers with high molecular weights and narrow molecular weight distributions. rsc.orgcmu.edu

Ethylene (B1197577) Polymerization Activity and Kinetics

Vanadium(III) complexes, including VCl₃(THF)₃, when activated with co-catalysts like diethylaluminum chloride (Et₂AlCl) and a reactivator such as ethyl trichloroacetate (B1195264) (ETA), are effective catalysts for ethylene polymerization. nih.govnih.gov These systems typically yield linear, semicrystalline polyethylene (B3416737) with melting temperatures around 130 °C. nih.govnih.gov The activity of these catalysts can be substantial, though often lower than some other transition metal systems. rsc.org One of the primary challenges is the deactivation of the active vanadium species via reduction to V(II), which is less active or inactive. rsc.org

In a comparative study, the VCl₃(THF)₃ system demonstrated good catalytic activity for ethylene polymerization, providing a benchmark for evaluating more complex ligand-modified vanadium(III) catalysts. For instance, its performance is often compared with that of vanadium(III) complexes bearing phosphine (B1218219) ligands. nih.gov

| Precatalyst | Co-catalyst/Reactivator | Activity (kg PE/molV·h) | Polymer Mₙ ( g/mol ) | Polymer MWD (Mₙ/Mₙ) |

| VCl₃(THF)₃ | Et₂AlCl / ETA | - | 43,600 | - |

| VCl₃(PMe₂Ph)₂ | Et₂AlCl / ETA | Good | - | - |

| VCl₃(PMePh₂)₂ | Et₂AlCl / ETA | Good | - | - |

| VCl₃(PPh₃)₂ | Et₂AlCl / ETA | Good | 42,600 | - |

Data compiled from studies on ethylene and ethylene/norbornene (co)polymerization under specific conditions. nih.gov Activity is described qualitatively as "good" in the source. Specific activity values for VCl₃(THF)₃ in ethylene homopolymerization were not detailed in the provided context, but it serves as a baseline catalyst.

Ethylene/α-olefin Copolymerization (e.g., 1-Hexene, Propylene)

A significant advantage of vanadium-based catalysts is their ability to facilitate the copolymerization of ethylene with α-olefins, leading to the production of materials like ethylene-propylene copolymers and linear low-density polyethylene (LLDPE). rsc.orgresearchgate.net These catalysts often exhibit a higher propensity for incorporating α-olefins into the polymer chain compared to other Ziegler-Natta systems. rsc.orgcmu.edu

Vanadium(III) complexes derived from VCl₃(THF)₃ and bearing various chelating ligands have been extensively studied for ethylene/1-hexene copolymerization. mdpi.comicp.ac.ru For example, salicylaldiminato-ligated vanadium(III) complexes, synthesized from VCl₃(THF)₃, show high activities and can incorporate significant amounts of 1-hexene. icp.ac.ru Similarly, systems with iminopyrrolide and bis(imino)pyrrolyl ligands also demonstrate high activity and control over comonomer incorporation by adjusting the catalyst structure and reaction conditions. nih.govnih.gov

The copolymerization of ethylene and propylene (B89431) using vanadium catalysts is of great industrial importance for producing synthetic rubbers. researchgate.net Vanadium(IV) complexes have been shown to effectively catalyze this reaction, producing copolymers with a random distribution of monomer units and relatively narrow polydispersity. nih.gov While the direct performance of VCl₃(THF)₃ is often a starting point, ligand modification plays a crucial role in optimizing catalytic performance for specific α-olefins. acs.org

Ethylene/Cycloolefin Copolymerization (e.g., Norbornene)

The copolymerization of ethylene with cyclic olefins, such as norbornene (NB), yields cyclic olefin copolymers (COCs). These materials are valued for their high transparency, thermal resistance, and chemical resistance. mdpi.comresearchgate.net Vanadium catalysts, including systems based on VCl₃(THF)₃, are particularly effective for this purpose, often producing copolymers with high norbornene incorporation and narrow molecular weight distributions. researchgate.net

Studies comparing VCl₃(THF)₃ with various vanadium(III) phosphine complexes in ethylene/norbornene copolymerization reveal that VCl₃(THF)₃ can produce copolymers with the highest norbornene content (up to 41.2 mol%) under certain conditions. nih.gov A key characteristic of these vanadium-catalyzed copolymerizations is the tendency to form alternating ethylene-norbornene structures. nih.govnih.gov The introduction of norbornene into the polymerization medium can also increase the propagation rate. nih.gov

| Precatalyst | NB in Feed (mol/L) | Activity (kg Copolymer/molV·h) | NB in Copolymer (mol%) | Copolymer Mₙ ( g/mol ) | Copolymer T₉ (°C) |

| VCl₃(THF)₃ | 0.5 | 5300 | 41.2 | 43,600 | 73 |

| VCl₃(PPh₃)₂ | 0.5 | - | 35.6 | 42,600 | 81 |

Data from comparative studies of ethylene/norbornene copolymerization. nih.govdntb.gov.ua T₉ refers to the glass transition temperature.

Structure-Activity Relationships: Ligand Effects on Catalytic Performance

The catalytic performance of vanadium(III) complexes derived from VCl₃(THF)₃ is profoundly influenced by the ancillary ligands attached to the vanadium center. The electronic and steric properties of these ligands can be tuned to control catalyst activity, thermal stability, comonomer incorporation, and the molecular weight of the resulting polymer. rsc.orgdntb.gov.ua

The synthesis of new vanadium complexes often starts with VCl₃(THF)₃ as a precursor. icp.ac.runih.govmdpi.com For instance:

Phosphine Ligands : In ethylene/norbornene copolymerization, the σ-donor character of phosphine ligands influences the molecular weight of the polymer. Stronger electron-donating phosphines tend to stabilize the electron-deficient vanadium center, which reduces the rate of β-hydride elimination and leads to higher molecular weight polymers. nih.gov

Iminopyrrolide Ligands : Vanadium(III) complexes with bidentate iminopyrrolide ligands have shown high activities for ethylene polymerization (up to 48.6 kg PE mmol(V)⁻¹ h⁻¹ bar⁻¹) and can produce high molecular weight polymers. nih.gov

Salicylaldiminato Ligands : These ligands, when reacted with VCl₃(THF)₃, create catalysts that are highly active for ethylene/1-hexene copolymerization. icp.ac.ru

Bis(imino)pyrrolyl Ligands : These complexes also exhibit high catalytic activities and possess remarkable thermal stability. The structure of the ligand can be modified to control catalytic activity and comonomer incorporation over a wide range. nih.gov

Thermal Robustness and Stability of Vanadium(III) Polymerization Catalysts

However, the design of the ligand framework can significantly enhance the thermal robustness of these catalysts. For example, certain vanadium(III) complexes with iminopyrrolide or bis(iminopyrrolyl) ligands have demonstrated remarkable thermal stability, maintaining high catalytic activities even at temperatures of 70 °C or higher. nih.govnih.gov These stabilized catalysts often exhibit single-site behavior, producing polymers with unimodal molecular weight distributions. nih.govnih.gov

Immobilizing vanadium complexes on solid supports, such as silica (B1680970) or within metal-organic frameworks (MOFs), is another strategy to enhance stability. uh.eduresearchgate.netacs.org Site isolation on a support can minimize deactivation pathways that involve interactions between multiple metal centers. mit.edu

Role and Mechanisms of Co-catalysts and Reactivators (e.g., Alkylaluminum compounds, MAO, ETCA)

Vanadium(III) precatalysts like VCl₃(THF)₃ are not active for polymerization on their own and require activation by a co-catalyst. Alkylaluminum compounds are commonly used for this purpose.

Alkylaluminum Compounds : Diethylaluminum chloride (Et₂AlCl) and ethylaluminum sesquichloride (EASC) are frequently used co-catalysts. mdpi.comrsc.org Their primary role is to alkylate the vanadium precursor, generating a vanadium-alkyl species and a cationic active site that can initiate polymerization.

Methylaluminoxane (B55162) (MAO) : MAO is another effective co-catalyst that can activate vanadium complexes. It is thought to function by alkylation and by abstracting a ligand (e.g., chloride) to form a cationic, coordinatively unsaturated active species. semanticscholar.orgmdpi.com

Mechanistic Studies of Polymerization Processes (e.g., Single-Site Behavior, Active Site Generation, Deactivation Pathways)

Complexes derived from VCl3(THF)3 are significant in the realm of olefin polymerization, and mechanistic studies have shed light on their behavior, from the nature of the active sites to the pathways of their eventual deactivation.

Single-Site Behavior A key characteristic of many well-defined polymerization catalysts is their "single-site" nature, meaning they possess uniform active centers. This uniformity leads to the production of polymers with a narrow molecular weight distribution, typically indicated by a low polydispersity index (PDI or Mw/Mn). Vanadium catalysts derived from VCl3(THF)3 have demonstrated this behavior. For instance, iminopyridine-supported V(III) catalysts activated by methylaluminoxane (MAO) have produced polyisoprene with moderate PDI values (1.9–2.2), indicative of a single-site active species. researchgate.net Similarly, certain vanadium-thiolate complexes, when used in conjunction with MgCl2 and AlEt2Cl, yield polyethylene with a PDI of less than 3, which suggests the polymerization proceeds via a homogeneous, single-site mechanism. nih.gov The immobilization of VCl3(THF)3-derived catalysts on supports like MgCl2 or within metal-organic frameworks (MOFs) also leads to heterogeneous single-site catalysts that produce polyethylene with low PDI values and controlled particle morphology. nih.govacs.org

| Catalyst Precursor System | Co-catalyst/Support | Polymer | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| (Iminopyridine)VCl3 | MAO | Polyisoprene | 1.9 - 2.2 | researchgate.net |

| Vanadium-thiolate complex | MgCl2 / AlEt2Cl | Polyethylene | < 3 | nih.gov |

| VCl3(THF)3 in MFU-4l (MOF) | MAO | Polyethylene | ≤ 3 | nih.gov |

| Vanadium(III) amidinate complex | MgCl2 / AlEt3 | Polyethylene | Narrow | acs.org |

Active Site Generation VCl3(THF)3 is typically a pre-catalyst that requires activation to generate the catalytically active species. This process usually involves two steps. First, the THF ligands are displaced by more sophisticated, ancillary ligands to create a well-defined vanadium complex. For example, VCl3(THF)3 reacts with one or two equivalents of deprotonated iminopyrrolyl or iminopyridine ligands to form stable vanadium(III) complexes. researchgate.netorganic-chemistry.org Second, these complexes are activated by a co-catalyst, most commonly an alkylaluminum compound such as methylaluminoxane (MAO) or diethylaluminum chloride (Et2AlCl). researchgate.netorganic-chemistry.org This activation step is believed to involve the alkylation of the vanadium center and the generation of a cationic active species, which can then coordinate and insert olefin monomers to grow the polymer chain.

Deactivation Pathways A significant challenge for vanadium-based polymerization catalysts is their tendency for rapid deactivation, which limits their industrial productivity. rsc.org The primary deactivation pathway for these catalysts is the reduction of the active vanadium species (typically V(III) or V(IV)) to inactive vanadium(II) species. chemtube3d.com This reduction can be caused by the monomer, the co-catalyst, or impurities in the reaction system. The instability is often exacerbated at the high temperatures required for some industrial processes. rsc.org Efforts to mitigate deactivation include the design of more robust ligand frameworks that stabilize the active oxidation state of vanadium and the immobilization of the catalyst on a solid support, which can prevent bimolecular decomposition pathways. nih.govacs.org Another strategy involves the addition of a mild re-oxidizing agent to the polymerization media to regenerate the active vanadium species from the deactivated V(II) state. chemtube3d.com

Applications in Organic Transformations

Beyond polymerization, VCl3(THF)3 and its parent compound, VCl3, are effective catalysts in a range of organic reactions.

[2+2+1] Cycloaddition Reactions for Pyrrole (B145914) Synthesis

The application of oxolane;trichlorovanadium or other vanadium complexes as catalysts for the [2+2+1] cycloaddition reaction to synthesize pyrrole derivatives is not well-documented in the scientific literature. While various transition metals are known to catalyze such cycloadditions, specific examples involving vanadium for this transformation are not readily found.

Pinacol (B44631) Coupling Reactions

Vanadium(III) chloride is a well-established catalyst for the pinacol coupling reaction, which involves the reductive homocoupling of aldehydes or ketones to form 1,2-diols. researchgate.net This transformation is a powerful tool for carbon-carbon bond formation. The catalytic system typically employs VCl3 in the presence of a stoichiometric metallic co-reductant, such as zinc (Zn) or aluminum (Al). mdpi.comnih.gov A notable feature of this system is its effectiveness in water, which offers significant environmental and practical advantages over traditional methods that require anhydrous organic solvents. mdpi.com The reaction proceeds efficiently at room temperature, converting various aromatic aldehydes into their corresponding 1,2-diols in good to excellent yields. nih.gov

Chemoselective Deprotection of Acetonides

In multistep organic synthesis, the selective removal of one protecting group in the presence of others is a critical and often challenging task. Vanadium(III) chloride has emerged as a mild and highly efficient catalyst for the chemoselective cleavage of acetonides (isopropylidene ketals), which are common protecting groups for 1,2- and 1,3-diols. Using only a catalytic amount of VCl3 in methanol (B129727) at room temperature, acetonides can be cleanly deprotected to furnish the corresponding diols in high yields. The remarkable feature of this method is its high chemoselectivity; other common hydroxyl protecting groups such as TBDMS, TBDPS, acetate, tetrahydropyranyl (THP), and benzyl (B1604629) ethers are left intact under the reaction conditions. This selectivity makes VCl3 a valuable tool in the synthesis of complex molecules like carbohydrates and nucleosides.

Oxidation Reactions (e.g., of Allylic Alcohols)

Vanadium complexes, including VCl3(THF)3, are known to catalyze the oxidation of various substrates, with a particular efficacy for allylic alcohols. Vanadium-catalyzed epoxidations of allylic alcohols using hydroperoxides exhibit high levels of regio- and stereoselectivity. The presence of the allylic hydroxyl group is crucial; it coordinates to the vanadium center, directing the oxidant to the adjacent double bond and leading to the formation of a syn-epoxy alcohol with high diastereoselectivity. This directing effect is so powerful that the rate of epoxidation for allylic alcohols with vanadium catalysts is significantly accelerated compared to analogous alkenes lacking the hydroxyl group. This property makes vanadium catalysts highly valuable for targeted oxidations in the synthesis of complex natural products.

Advanced Research Applications Leveraging Trichlorotris Tetrahydrofuran Vanadium Iii As a Precursor

Precursor in the Synthesis of Metal and Metal Oxide Nanomaterials (e.g., V₂O₅)

The synthesis of metal and metal oxide nanomaterials is a cornerstone of modern materials science, and the choice of precursor is critical in determining the morphology, crystallinity, and properties of the final product. While a wide array of vanadium compounds are utilized, Trichlorotris(tetrahydrofuran)vanadium(III) offers a valuable source of vanadium(III) ions for these syntheses.

Hydrothermal synthesis is a prevalent method for producing nanostructured vanadium oxides. mdpi.comresearchgate.net This technique typically involves the reaction of a vanadium precursor in an aqueous solution under elevated temperature and pressure. Common precursors for synthesizing vanadium pentoxide (V₂O₅) nanostructures, such as nanorods, nanosheets, and nanoflowers, include ammonium (B1175870) metavanadate (NH₄VO₃), vanadium pentoxide (V₂O₅), and vanadium oxychloride (VOCl₃). mdpi.comresearchgate.netsemanticscholar.org

Although direct use of VCl₃(THF)₃ in hydrothermal V₂O₅ synthesis is not extensively documented in literature, its parent compound, vanadium(III) chloride, is a known precursor for various vanadium oxides. researchgate.net The VCl₃(THF)₃ complex serves as a more soluble and convenient alternative to anhydrous VCl₃, facilitating its dispersion in reaction media for creating mixed-valence vanadium oxide materials. mdpi.com The synthesis often involves controlled oxidation of the V³⁺ precursor to achieve the desired vanadium oxide phase, such as V₂O₅, where vanadium is in the +5 oxidation state. The morphology and final oxidation state of the nanoparticles can be tuned by controlling reaction parameters like pH, temperature, and the use of structure-directing agents or surfactants. mdpi.comresearchgate.net

Utilization in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Thin Film Fabrication

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality, uniform thin films for applications in electronics, coatings, and catalysis. ucl.ac.ukrsc.orgscienceliterature.com The success of these methods heavily relies on the properties of the chemical precursor, which must exhibit adequate volatility and thermal stability to be transported in the gas phase to a heated substrate without premature decomposition. sigmaaldrich.com

For the deposition of vanadium-containing thin films, such as vanadium oxide (VOₓ) and vanadium nitride (VN), researchers have explored a range of precursors. Commonly used precursors for ALD of vanadium oxides include vanadium alkoxides like vanadyl-tri-isopropoxide (VTIP) and amido-complexes such as tetrakis[ethylmethylamino]vanadium (TEMAV). ucl.ac.ukrsc.orgscienceliterature.com For VN thin films, precursors like vanadium(IV) chloride (VCl₄) have been used in CVD processes, typically with ammonia (B1221849) (NH₃) as a co-reactant. researchgate.netchemrxiv.org

Trichlorotris(tetrahydrofuran)vanadium(III) is a solid with a high decomposition temperature (265 °C), which can limit its volatility and make it less suitable for conventional thermal ALD or CVD processes that require a gaseous precursor. However, its derivatives or the parent VCl₃ could potentially be used in specialized deposition techniques. For instance, VCl₄ is a known precursor for atmospheric pressure CVD (APCVD) of VN films. researchgate.net While VCl₃(THF)₃ itself is not a mainstream CVD/ALD precursor, its chemistry is relevant to the development of new vanadium sources for these advanced fabrication methods.

Table 1: Comparison of Common Vanadium Precursors for CVD/ALD This table is generated based on available data and general precursor characteristics.

| Precursor Name | Formula | State at STP | Volatility | Common Applications |

| Vanadyl-tri-isopropoxide (VTIP) | VO(O-iPr)₃ | Liquid | Moderate | ALD of VOₓ films |

| Tetrakis[ethylmethylamino]vanadium (TEMAV) | V(NEtMe)₄ | Liquid | High | ALD of VOₓ and VN films |

| Vanadium(IV) chloride | VCl₄ | Liquid | High | CVD of VN films |

| Trichlorotris(tetrahydrofuran)vanadium(III) | VCl₃(C₄H₈O)₃ | Solid | Low | Primarily used in solution-phase synthesis |

Role in the Synthesis of Diverse Organovanadium Compounds

One of the most significant applications of Trichlorotris(tetrahydrofuran)vanadium(III) is as a starting material for a vast array of organovanadium compounds. Organovanadium chemistry is of interest for catalysis, particularly in polymer chemistry. wikipedia.org The THF ligands in VCl₃(THF)₃ are easily displaced, allowing for the coordination of various organic ligands to the vanadium(III) center.

Numerous studies have demonstrated the utility of VCl₃(THF)₃ in synthesizing novel organometallic complexes. For example:

Aryl Complexes: The reaction of VCl₃(THF)₃ with mesityl lithium (LiMes) produces the trigonal V(mesityl)₃ complex. wikipedia.org This species is reactive and can bind small molecules like carbon monoxide and dinitrogen. wikipedia.org

Cyclopentadienyl (Cp) Complexes: It is a key precursor for half-sandwich vanadium compounds. A notable synthesis involves the reaction of VCl₃(THF)₃ with [Ge(C₅Me₅)Me₃] to produce the vanadium(III) trimer [{VCp*(μ-Cl)₂}₃], which is a gateway to other mid-valent monopentamethylcyclopentadienyl vanadium derivatives. acs.orgcore.ac.uk

N-Heterocyclic Ligand Adducts: The complex readily reacts with N-donor ligands. For instance, its reaction with the chiral chelating ligand (–)-sparteine in toluene (B28343) yields the adduct [VCl₃((–)-sparteine)] in high yield. academie-sciences.fr

The versatility of VCl₃(THF)₃ as a precursor is highlighted by its reactions with various nucleophilic organic reagents, including Grignard reagents and organolithium compounds, to form new vanadium-carbon bonds. wikipedia.orgresearchgate.net

Table 2: Examples of Organovanadium Compounds Synthesized from VCl₃(THF)₃

| Reactant(s) | Product Compound | Class of Compound | Reference |

| Mesityl lithium | V(mesityl)₃(THF) | Aryl vanadium complex | wikipedia.org |

| [Ge(C₅Me₅)Me₃] | [{V(C₅Me₅)(μ-Cl)₂}₃] | Cyclopentadienyl complex | acs.orgcore.ac.uk |

| (–)-sparteine | [VCl₃((–)-sparteine)] | N-heterocyclic ligand adduct | academie-sciences.fr |

| Polychlorinated phenyl lithium reagents | [Li(thf)₄][V(R-Cl)₄] | Homoleptic aryl vanadium complex | N/A |

Integration into Redox Flow Battery Systems (as a component derived from VCl₃)

Vanadium redox flow batteries (VRFBs) are a promising technology for large-scale energy storage, essential for grid stabilization and the integration of renewable energy sources. fbicrc.com.auresearchgate.net The performance of these batteries is intrinsically linked to the chemistry of the vanadium electrolyte. fbicrc.com.au Traditionally, VRFBs use vanadium sulfate (B86663) electrolytes, but these systems are often limited by the solubility of vanadium ions (typically <2 M) and a narrow operating temperature range to prevent thermal precipitation of V₂O₅. researchgate.net

To overcome these limitations, advanced electrolytes incorporating chloride ions have been developed. researchgate.netnih.gov Research has shown that mixed-acid (sulfate-chloride) or all-chloride electrolytes can significantly enhance the solubility of all four relevant vanadium oxidation states (V²⁺, V³⁺, V⁴⁺, V⁵⁺). fbicrc.com.auresearchgate.net This increased solubility, reaching concentrations above 2.3 M, directly translates to a higher energy density for the battery. researchgate.netnih.gov Furthermore, chloride-containing electrolytes exhibit improved thermal stability over a broader temperature range (e.g., -5 °C to 50 °C), which can reduce system complexity and cost by potentially eliminating the need for active thermal management. fbicrc.com.au

Vanadium(III) chloride is a key component in the preparation of these advanced electrolytes. mdpi.comwikipedia.org Trichlorotris(tetrahydrofuran)vanadium(III) serves as a convenient and highly soluble laboratory source of VCl₃ for formulating and studying these next-generation VRFB electrolytes. wikipedia.org The use of VCl₃ helps to establish the desired V³⁺ concentration in the negative electrolyte (anolyte) and can be used in comproportionation reactions to prepare the mixed-valence V³⁺/V⁴⁺ starting electrolyte. mdpi.com

Table 3: Comparison of Vanadium Redox Flow Battery Electrolytes This table is generated based on data from cited research articles.

| Electrolyte System | Typical Vanadium Concentration | Operating Temperature Range | Key Advantages of Chloride Inclusion | Reference |

| All-Sulfate | < 2.0 M | ~10 °C to 40 °C | Baseline standard | researchgate.net |